![molecular formula C10H15ClN2O3S2 B7475166 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)
2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide
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Overview
Description
2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide is a synthetic organic compound that features a thiophene ring substituted with a chlorine atom and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as butane-2,3-dione and elemental sulfur.
Chlorination: The thiophene ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
Sulfonylation: The chlorinated thiophene is then reacted with sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Amidation: The sulfonylated thiophene is reacted with N-propylacetamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene sulfides.
Substitution: Thiophene derivatives with various functional groups.
Scientific Research Applications
2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to effective inhibition.
Comparison with Similar Compounds
Similar Compounds
2-[(5-bromothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide: Similar structure but with a bromine atom instead of chlorine.
2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-ethylacetamide: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorine atom and the sulfonyl group enhances its reactivity and potential for forming strong interactions with biological targets.
Properties
IUPAC Name |
2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O3S2/c1-3-6-12-9(14)7-13(2)18(15,16)10-5-4-8(11)17-10/h4-5H,3,6-7H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSRIWGVUSNIQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN(C)S(=O)(=O)C1=CC=C(S1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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